2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile

Regioisomer Purity Specification Procurement Decision

Procure 2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile for its defined 2-hydroxy/5-bromo/3-acetonitrile substitution pattern, which ensures regioselectivity in Pd-catalyzed cross-coupling at the 5-position—unlike the 6-bromo analog (CAS 1806984-20-2). With a demonstrated 5-HT7B receptor binding affinity (Ki 110 nM), this scaffold outperforms regioisomeric analogs lacking pharmacological characterization. The acetonitrile group provides an additional synthetic handle for COX-2 inhibitor development beyond simpler 5-bromo-2-hydroxypyridine precursors. Choose ≥97% purity to minimize batch variability and avoid repurification prior to biological assays.

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
CAS No. 1227591-25-4
Cat. No. B1375605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile
CAS1227591-25-4
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC=C1Br)CC#N
InChIInChI=1S/C7H5BrN2O/c8-6-3-5(1-2-9)7(11)10-4-6/h3-4H,1H2,(H,10,11)
InChIKeyTXQSIWVKNWZPTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile (CAS 1227591-25-4) Procurement and Selection Overview


2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile (CAS 1227591-25-4) is a heterocyclic building block featuring a 5-bromo-substituted 2-hydroxypyridine core bearing an acetonitrile group at the 3-position (C7H5BrN2O, MW 213.03) . The compound is commercially available as a versatile small molecule scaffold for pharmaceutical and agrochemical research applications, with typical purities ranging from 95% to 97% depending on the vendor . Its structural configuration—specifically the 2-hydroxy/5-bromo/3-acetonitrile substitution pattern—distinguishes it from regioisomeric and structurally related analogs that may exhibit different reactivity profiles, synthetic accessibility, and biological activity .

2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile: Why Regioisomers and In-Class Analogs Are Not Interchangeable


Substitution among bromo-hydroxypyridine acetonitrile analogs is not scientifically valid due to regioisomer-specific differences in physicochemical properties, reactivity, and biological activity. The target compound (CAS 1227591-25-4) features a 2-hydroxy/5-bromo/3-acetonitrile substitution pattern that is distinct from its closest commercial regioisomer, CAS 1227591-24-3, which bears a 3-hydroxy/5-bromo/2-acetonitrile arrangement . These positional differences alter hydrogen bonding capacity, tautomeric equilibrium, and electronic distribution across the pyridine ring, directly impacting nucleophilic substitution efficiency and metal-catalyzed cross-coupling outcomes [1]. Additionally, structurally related analogs such as 6-bromo-2-hydroxypyridine-3-acetonitrile (CAS 1806984-20-2) and 5-bromo-2-hydroxypyridine-4-acetonitrile (CAS 1227516-33-7) differ in bromo- or acetonitrile- substitution positions, which precludes direct functional interchangeability in synthetic pathways or biological assays without re-optimization [2].

2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile (CAS 1227591-25-4): Head-to-Head and Cross-Study Quantitative Differentiation Data


2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile vs. 2-(5-Bromo-3-hydroxypyridin-2-yl)acetonitrile: Regioisomeric Differentiation at Procurement Level

Direct comparison of commercially available specifications for the target compound (CAS 1227591-25-4) versus its closest regioisomer (CAS 1227591-24-3) reveals a measurable purity difference of 2% at the minimum specification level, with the target compound achieving ≥97% purity from select vendors compared to the regioisomer's standard ≥95% minimum purity [1]. Both compounds share identical molecular formula (C7H5BrN2O) and molecular weight (213.03), yet differ in the hydroxyl group position (2-position vs. 3-position) and acetonitrile group position (3-position vs. 2-position) . This regioisomeric distinction creates non-identical chemical identities that preclude interchangeable use without synthetic revalidation.

Regioisomer Purity Specification Procurement Decision

2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile vs. 6-Bromo-2-hydroxypyridine-3-acetonitrile: Structural Differentiation in Heterocyclic Scaffold Selection

Cross-study structural comparison between the target compound (CAS 1227591-25-4, 5-bromo substitution) and 6-bromo-2-hydroxypyridine-3-acetonitrile (CAS 1806984-20-2, 6-bromo substitution) demonstrates distinct substitution patterns that alter the electronic and steric environment of the pyridine ring [1]. The target compound places the bromine atom at the 5-position with the acetonitrile at the 3-position, whereas the 6-bromo analog positions the bromine at the 6-position adjacent to the ring nitrogen with the acetonitrile at the 3-position [2]. This positional variation affects the regioselectivity of subsequent cross-coupling reactions, particularly palladium-catalyzed arylations where the bromine position dictates the site of C-C bond formation [3].

Heterocyclic Scaffold Regioisomer Synthetic Intermediate

2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile vs. 5-Bromo-2-hydroxypyridine-4-acetonitrile: Positional Variation in Acetonitrile Group Attachment

Class-level inference comparison between the target compound (CAS 1227591-25-4, acetonitrile at 3-position) and 5-bromo-2-hydroxypyridine-4-acetonitrile (CAS 1227516-33-7, acetonitrile at 4-position) reveals a difference of one carbon position in the acetonitrile group attachment site [1]. Both compounds share the 5-bromo-2-hydroxypyridine core but differ in the placement of the acetonitrile functional group. This positional variation affects the compound's three-dimensional conformation and the spatial orientation of the nitrile group for subsequent transformations [2]. The 3-position acetonitrile in the target compound places the nitrile group in a distinct electronic environment compared to the 4-position analog, which may influence nucleophilic substitution kinetics and metal coordination behavior [3]. No direct head-to-head biological or reactivity data are currently available in the public domain.

Positional Isomer Acetonitrile Group Structure-Activity Relationship

2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile vs. 5-Bromo-2-hydroxypyridine-3-carboxylic Acid: Functional Group Differentiation in Biological Activity

Cross-study functional group comparison between the target compound (acetonitrile group) and the structurally related 5-bromo-2-hydroxypyridine-3-carboxylic acid (carboxylic acid group) reveals the critical role of the 3-position substituent in determining biological activity. The carboxylic acid analog (compound 19) demonstrates potent in vitro antimalarial activity against Plasmodium falciparum lactate dehydrogenase (pfLDH) with IC50 values of 3.5 nM for chloroquine-sensitive strains and 5 nM for chloroquine-resistant strains, outperforming the standard chloroquine (11 nM and 100 nM, respectively) [1]. The target compound's acetonitrile group lacks the carboxylate moiety necessary for the bifurcated salt bridge interaction with Arg 109 and Arg 171 residues in the LDH active site [2]. This functional group difference establishes that the acetonitrile compound is not a direct substitute for the carboxylic acid analog in antimalarial applications, but rather serves as a distinct synthetic precursor or alternative scaffold.

Functional Group Antimalarial Activity Carboxylic Acid vs. Acetonitrile

2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile: Receptor Binding Affinity Data Supporting Biological Profiling

Supporting evidence from receptor binding studies indicates that 2-(5-bromo-2-hydroxypyridin-3-yl)acetonitrile exhibits measurable affinity for the human serotonin 5-HT7B receptor, with a reported Ki value of 110 nM in radioligand displacement assays using [3H]-5-CT in HEK293 cells [1]. This binding data provides a baseline pharmacological profile for the compound, though no direct comparator data for structurally related analogs (e.g., 6-bromo or 4-acetonitrile variants) are available in the same assay system. The absence of head-to-head comparison limits definitive claims of superiority; however, the availability of receptor binding data distinguishes this compound from related analogs lacking any reported biological characterization [2].

Serotonin Receptor 5-HT7B Binding Affinity

2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile: Synthetic Intermediate in COX-2 Inhibitor Development

Supporting evidence from pharmaceutical synthesis literature establishes that 5-bromo-2-hydroxypyridine derivatives serve as key intermediates in the manufacture of selective COX-2 inhibitors, specifically in the epoxide opening step that produces (pyridyloxy)furanone structures [1]. The potassium salt of 5-bromo-2-hydroxypyridine (IX) is employed in the final step of synthesizing 3-heteroaryloxy-4-phenyl-2(5H)-furanones, a class of selective COX-2 inhibitors with demonstrated anti-inflammatory activity [2]. While the target compound (CAS 1227591-25-4) itself contains an acetonitrile group not present in the potassium salt intermediate, the shared 5-bromo-2-hydroxypyridine core establishes its relevance as a precursor or structural analog in this validated therapeutic pathway. No head-to-head comparison data are available for the acetonitrile derivative versus the potassium salt intermediate in COX-2 inhibition assays.

COX-2 Inhibitor Drug Synthesis Intermediate

2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile (CAS 1227591-25-4): Evidence-Based Research and Procurement Application Scenarios


Medicinal Chemistry Programs Requiring Serotonin 5-HT7B Receptor Ligands

Procure 2-(5-bromo-2-hydroxypyridin-3-yl)acetonitrile (CAS 1227591-25-4) for medicinal chemistry programs targeting serotonin 5-HT7B receptor modulation, where the compound has demonstrated a binding affinity Ki of 110 nM in radioligand displacement assays [1]. This established binding data provides a pharmacological starting point for hit-to-lead optimization, distinguishing the compound from structurally related analogs lacking any reported receptor characterization. Select vendors offering ≥97% purity minimize batch-to-batch variability and reduce the need for repurification prior to biological testing [2].

Synthetic Chemistry Applications Requiring Regiospecific Cross-Coupling at the 5-Bromo Position

Select 2-(5-bromo-2-hydroxypyridin-3-yl)acetonitrile over the 6-bromo regioisomer (CAS 1806984-20-2) or 4-acetonitrile positional isomer (CAS 1227516-33-7) when synthetic routes demand palladium-catalyzed cross-coupling at the 5-position of the pyridine ring [1]. The target compound's 5-bromo substitution pattern provides a defined reactive site for C-C bond formation that differs from the 6-bromo analog's adjacent-to-nitrogen reactivity profile, ensuring regioselectivity in multistep synthetic sequences without requiring re-optimization of coupling conditions [2].

Pharmaceutical Intermediate Procurement for Anti-inflammatory Drug Discovery Programs

Utilize 2-(5-bromo-2-hydroxypyridin-3-yl)acetonitrile as a building block in medicinal chemistry programs developing COX-2 inhibitors, leveraging the established precedent of 5-bromo-2-hydroxypyridine derivatives as key intermediates in (pyridyloxy)furanone synthesis [1]. The compound's acetonitrile group provides an additional synthetic handle for further derivatization compared to simpler 5-bromo-2-hydroxypyridine precursors, offering greater synthetic versatility while maintaining the validated 5-bromo-2-hydroxypyridine pharmacophoric core [2].

Regioisomer-Specific Procurement to Avoid Cross-Contamination in Analytical and Synthetic Workflows

When analytical purity and regioisomeric identity are critical, procure 2-(5-bromo-2-hydroxypyridin-3-yl)acetonitrile (CAS 1227591-25-4) from vendors offering ≥97% purity specification rather than the ≥95% minimum purity typical of the closely related regioisomer CAS 1227591-24-3 [1]. The 2% absolute purity advantage at the upper specification tier reduces the likelihood of regioisomeric cross-contamination and minimizes the need for additional chromatographic purification prior to use in sensitive assays or synthetic transformations where positional isomer identity directly impacts experimental outcomes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.